![molecular formula C21H15ClN6O2S2 B2391053 2-((3-(4-氯苯基)-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-2-基)硫代)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺 CAS No. 536714-50-8](/img/structure/B2391053.png)

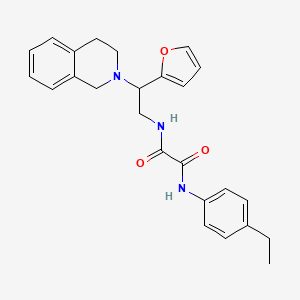

2-((3-(4-氯苯基)-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-2-基)硫代)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

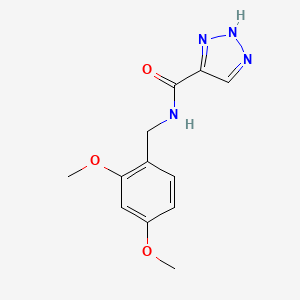

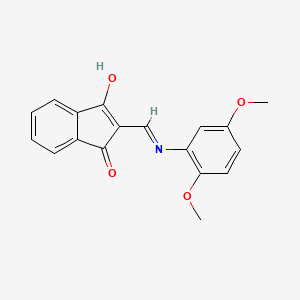

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15ClN6O2S2 and its molecular weight is 482.96. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation and induce apoptosis, making it a promising candidate for further investigation in cancer therapy .

- Some derivatives of this compound have been synthesized and evaluated for their inhibitory activity against leukotriene B4 (LTB4). LTB4 plays a crucial role in inflammation and immune responses. Compounds that can modulate LTB4 signaling pathways may have applications in inflammatory diseases and allergic conditions .

- As an acylphosphonate, this compound serves as a reagent in cobalt-catalyzed radical hydroacylation reactions. It enables the installation of ketones into various compounds under mild conditions. Its tolerance for functional groups makes it versatile for synthetic chemistry applications .

- Chiral phosphoramides have been employed to catalyze the asymmetric reaction of indol-2-yl carbinols with indole derivatives. This reaction leads to the enantioselective synthesis of 2,3’-diindolylarylmethanes. These compounds exhibit potential biological activities and are of interest in drug discovery .

- Researchers have explored the photophysical properties of related compounds. Their fluorescence behavior suggests potential as fluorescent probes for cellular imaging, biosensing, or tracking specific cellular processes. Further optimization could lead to valuable tools for biological research .

- The sulfur-containing moiety in this compound may coordinate with transition metals to form metal complexes. These complexes could find applications in catalysis, such as asymmetric transformations or cross-coupling reactions. Investigating ligand-metal interactions is essential for understanding their catalytic behavior .

- Although not extensively studied, some derivatives of this compound have shown promising antibacterial and antifungal activities. Researchers are exploring their potential as novel antimicrobial agents .

- The electron-rich indole and thiadiazole moieties make this compound interesting for materials science. It could serve as a building block for organic semiconductors, light-emitting materials, or conductive polymers. Its electronic properties warrant further investigation .

Anticancer Activity

Leukotriene B4 Inhibition

Radical Hydroacylation Reagent

Enantioselective Synthesis of 2,3’-Diindolylarylmethanes

Photophysical Properties and Fluorescent Probes

Metal Complexes and Catalysis

Antibacterial and Antifungal Properties

Materials Science and Organic Electronics

属性

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN6O2S2/c1-11-26-27-20(32-11)24-16(29)10-31-21-25-17-14-4-2-3-5-15(14)23-18(17)19(30)28(21)13-8-6-12(22)7-9-13/h2-9,23H,10H2,1H3,(H,24,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTRPOPCIFWBQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2390975.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)

![1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2390983.png)